

2-Cycloheptylethane-1-sulfonamide: A Technical Guide for Drug Discovery Professionals

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Compound of Interest		
Compound Name:	2-Cycloheptylethane-1-	
	sulfonamide	
Cat. No.:	B12316334	Get Quote

Disclaimer: Direct experimental data for **2-Cycloheptylethane-1-sulfonamide** is not currently available in the public domain. This guide provides estimated properties based on structurally similar compounds and established chemical principles, alongside a proposed synthetic route and potential areas of biological investigation for research purposes.

Introduction

2-Cycloheptylethane-1-sulfonamide is a novel organic compound featuring a cycloheptyl moiety linked to an ethanesulfonamide group. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs exhibiting antibacterial, anticonvulsant, and anti-inflammatory activities. The incorporation of a lipophilic cycloheptyl group may influence the compound's pharmacokinetic and pharmacodynamic properties, making it an intriguing candidate for further investigation in drug discovery programs. This document serves as a technical resource for researchers and scientists interested in the synthesis, characterization, and potential biological evaluation of this compound.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following properties for **2-Cycloheptylethane-1-sulfonamide** are estimated based on known values for analogous structures such as cycloalkylethanesulfonamides and arylethanesulfonamides. These values should be considered provisional and require experimental verification.



Property	Estimated Value	Notes
Molecular Formula	C ₉ H ₁₉ NO ₂ S	-
Molecular Weight	205.32 g/mol	-
Appearance	White to off-white crystalline solid	Based on the general properties of sulfonamides.
Melting Point	80 - 120 °C	Broad range due to uncertainty; likely a crystalline solid.
Boiling Point	> 300 °C (decomposes)	High boiling point expected due to polar sulfonamide group.
Solubility	Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and chlorinated solvents.	The cycloheptyl group decreases water solubility, while the sulfonamide group provides some polarity.
pKa (sulfonamide N-H)	9 - 11	Typical range for primary sulfonamides.
LogP	2.5 - 3.5	Estimated based on the lipophilicity of the cycloheptyl group.

Proposed Synthesis

A plausible and efficient synthetic route to **2-Cycloheptylethane-1-sulfonamide** is proposed in two main stages: the synthesis of the key intermediate, 2-cycloheptylethane-1-sulfonyl chloride, followed by its reaction with an amine source.

Step 1: Synthesis of 2-Cycloheptylethane-1-sulfonyl Chloride

The precursor, 2-cycloheptylethane-1-sulfonyl chloride, can be synthesized from 2-cycloheptylethanethiol via oxidative chlorination. Several methods are available for this



transformation.[1][2][3]

Experimental Protocol:

- Materials: 2-cycloheptylethanethiol, N-Chlorosuccinimide (NCS), hydrochloric acid (HCl), acetonitrile, water, dichloromethane (DCM), sodium sulfate (Na₂SO₄).
- Procedure:
 - Dissolve 2-cycloheptylethanethiol (1 equivalent) in a mixture of acetonitrile and water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add N-Chlorosuccinimide (NCS) (3-4 equivalents) in portions, maintaining the temperature below 10 °C.
 - Add a catalytic amount of concentrated hydrochloric acid.
 - Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with a saturated solution of sodium bisulfite.
 - Extract the product with dichloromethane (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Concentrate the solvent under reduced pressure to yield the crude 2-cycloheptylethane-1sulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of 2-Cycloheptylethane-1-sulfonamide

The final product can be obtained by reacting the sulfonyl chloride intermediate with ammonia or an ammonia equivalent.[4][5][6]

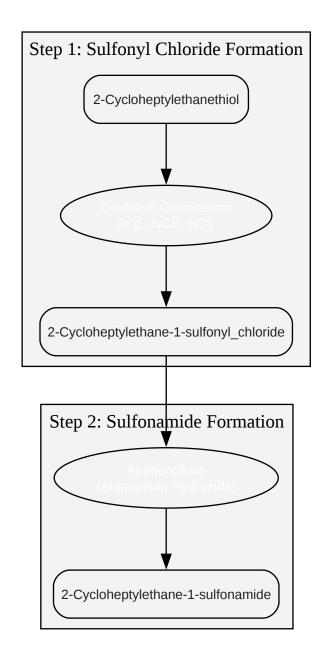
Experimental Protocol:



- Materials: 2-cycloheptylethane-1-sulfonyl chloride, ammonium hydroxide (aqueous solution), tetrahydrofuran (THF), diethyl ether, saturated sodium bicarbonate solution.
- Procedure:
 - Dissolve the crude 2-cycloheptylethane-1-sulfonyl chloride (1 equivalent) in THF.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add an excess of concentrated ammonium hydroxide solution (5-10 equivalents).
 - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Remove the THF under reduced pressure.
 - Extract the aqueous residue with diethyl ether (3 x 50 mL).
 - Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the crude product by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or column chromatography on silica gel to afford pure 2-Cycloheptylethane-1-sulfonamide.

Proposed Synthetic Workflow





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Caption: Proposed two-step synthesis of **2-Cycloheptylethane-1-sulfonamide**.

Potential Biological Activities and Signaling Pathways

While the biological profile of **2-Cycloheptylethane-1-sulfonamide** is unknown, the sulfonamide scaffold is associated with a broad range of pharmacological activities.[7][8][9] The



presence of the cycloheptyl group could enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

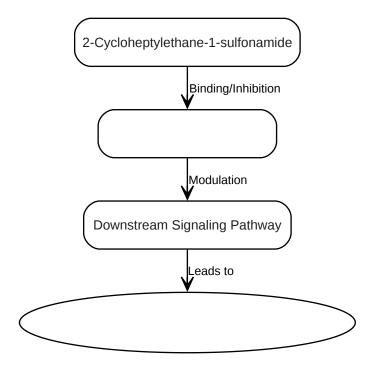
Potential Areas for Investigation:

- Antibacterial Activity: Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8] 2-Cycloheptylethane-1-sulfonamide could be screened against a panel of Gram-positive and Gram-negative bacteria.
- Antifungal Activity: Some cycloalkylsulfonamides have demonstrated fungicidal properties.
 [10]
- Anticancer Activity: Various sulfonamide derivatives have been investigated as anticancer agents, targeting enzymes such as carbonic anhydrases, which are overexpressed in many tumors.[10][11]
- Anti-inflammatory and Analgesic Effects: The sulfonamide moiety is present in several nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.

Hypothetical Signaling Pathway Involvement

Should **2-Cycloheptylethane-1-sulfonamide** exhibit activity in any of the above areas, it may interact with various signaling pathways. For instance, if it were to show anticancer effects, it might modulate pathways involved in cell proliferation, apoptosis, or angiogenesis.





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Caption: Logical relationship for potential biological activity investigation.

Conclusion

2-Cycloheptylethane-1-sulfonamide represents an unexplored area of chemical space with potential for biological activity, owing to its sulfonamide core and cycloheptyl substituent. This guide provides a foundational framework for its synthesis and initial biological screening. All presented data is predictive and necessitates experimental validation. Researchers are encouraged to use the proposed methodologies as a starting point for their investigations into this novel compound.

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